Methyl beta-D-altropyranoside

Description

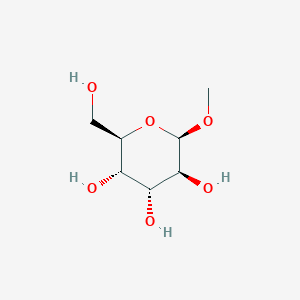

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4R,5S,6R)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4-,5-,6+,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOVAGTYPODGVJG-BNWJMWRWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1[C@H]([C@@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl β-D-Altropyranoside: From Physicochemical Properties to Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Methyl β-D-altropyranoside, a methyl glycoside of the rare sugar D-altrose, presents a unique stereochemical landscape for exploration in carbohydrate chemistry and drug discovery. This technical guide provides a comprehensive overview of its fundamental properties, synthesizing available data with field-proven insights to support researchers in its application.

Core Molecular Attributes

Methyl β-D-altropyranoside is a monosaccharide derivative with the chemical formula C₇H₁₄O₆ and a molecular weight of 194.18 g/mol .[1][2] Its systematic IUPAC name is methyl (2R,3S,4R,5S,6R)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol. The defining feature of this molecule is the pyranose ring structure of D-altrose, with a methoxy group attached to the anomeric carbon (C-1) in the β-configuration. This glycosidic bond renders the molecule stable and non-reducing.

The stereochemistry of D-altrose, with axial hydroxyl groups at C-2 and C-3 and an equatorial hydroxyl group at C-4 in its most stable chair conformation, distinguishes it from more common hexoses like glucose and mannose. This unique arrangement of functional groups has significant implications for its chemical reactivity and biological interactions.

Table 1: Key Physicochemical Properties of Methyl β-D-Altropyranoside

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O₆ | [1][2] |

| Molecular Weight | 194.18 g/mol | [1][2] |

| IUPAC Name | methyl (2R,3S,4R,5S,6R)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol | [2] |

| CAS Number | 51224-38-5 | [2] |

| XLogP3 | -2.2 | [1][2] |

| Hydrogen Bond Donor Count | 4 | [1] |

| Hydrogen Bond Acceptor Count | 6 | [1] |

| Topological Polar Surface Area | 99.4 Ų | [1][2] |

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure and conformation of carbohydrates in solution.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each of the seven carbon-bound protons. The anomeric proton (H-1) is of particular diagnostic value. In the β-anomer, the anomeric proton is typically found further upfield compared to the α-anomer due to its axial orientation. The coupling constants between adjacent protons (e.g., J₁,₂) provide critical information about the dihedral angles and thus the ring conformation.

-

¹³C NMR: The carbon NMR spectrum will display seven unique signals corresponding to each carbon atom. The chemical shift of the anomeric carbon (C-1) is highly sensitive to the anomeric configuration, generally appearing at a lower field for the β-anomer. The availability of ¹³C NMR spectral data has been noted in databases, though specific chemical shifts are not detailed.[1][2]

Infrared (IR) Spectroscopy

The IR spectrum of Methyl β-D-altropyranoside is expected to be dominated by a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibrations of the multiple hydroxyl groups. A strong band corresponding to C-O stretching will be present in the fingerprint region (approximately 1000-1200 cm⁻¹). The C-H stretching vibrations of the methyl and pyranose ring protons will appear around 2800-3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Under electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) conditions, the molecule is expected to be detected as adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Synthesis and Purification

The synthesis of methyl glycosides is a fundamental transformation in carbohydrate chemistry. The Fischer glycosylation is a classical and widely used method.

Experimental Protocol: Fischer Glycosylation for the Synthesis of Methyl β-D-Altropyranoside

This protocol is a generalized procedure based on established methods for methyl glycoside synthesis.[3][4] Optimization may be required for D-altrose.

Diagram: Fischer Glycosylation Workflow

Sources

- 1. Methyl beta-d-allopyranoside | C7H14O6 | CID 12245518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Methyl glycosides via Fischer glycosylation: translation from batch microwave to continuous flow processing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

theoretical conformational analysis of altropyranosides

An In-Depth Technical Guide to the Theoretical Conformational Analysis of Altropyranosides

Abstract

The conformational landscape of carbohydrates is fundamental to their biological function and chemical reactivity. Altropyranosides, in particular, present a unique and challenging case for conformational analysis due to their inherent flexibility and the low energetic barrier between their principal chair conformations. This guide provides a comprehensive exploration of the theoretical methods used to dissect the conformational preferences of altropyranosides. We delve into the synergy between computational chemistry, including molecular mechanics and quantum mechanics, and experimental validation techniques like NMR and rotational spectroscopy. By explaining the causality behind methodological choices and presenting a validated workflow, this document serves as a crucial resource for researchers, scientists, and drug development professionals aiming to understand and predict the three-dimensional structures of these complex molecules.

The Unique Conformational Challenge of Altropyranosides

Unlike more rigid pyranosides like glucopyranosides, altropyranosides are characterized by a pronounced conformational flexibility. The key to this flexibility lies in the stereochemistry of the altropyranose ring, which positions hydroxyl groups in an axial, axial, equatorial, axial arrangement (from C2 to C4 in the typical ⁴C₁ chair form of D-altropyranose). This arrangement leads to significant 1,3-diaxial interactions, destabilizing the ⁴C₁ chair conformation. Consequently, the energy difference between the two complementary chair forms, ⁴C₁ and ¹C₄, is unusually small, leading to a dynamic equilibrium where both conformers, and even skew-boat conformations, can be significantly populated.[1][2]

Understanding this equilibrium is not merely an academic exercise. The specific three-dimensional shape (conformation) adopted by an altropyranoside derivative dictates how it interacts with enzymes, antibodies, and receptors, thereby governing its biological activity. A theoretical approach is indispensable for mapping this complex energy landscape, as experimental methods often measure an average of all conformations present in a dynamic mixture.[1][3]

Theoretical Foundations of Conformational Preference

The conformational behavior of altropyranosides is governed by a delicate balance of several stereoelectronic and non-bonded interactions. A robust theoretical analysis requires a firm grasp of these underlying principles.

Pyranose Ring Puckering

The conformation of the six-membered pyranose ring is not limited to perfect chairs. Skew and boat forms represent transition states or, in some cases, local energy minima. The entire conformational sphere can be mathematically described by the Cremer-Pople puckering parameters (Q, θ, and φ), which provide a quantitative measure of the ring's shape.[2] For altropyranosides, the low energy barrier means that interconversion pathways through various skew and boat intermediates are highly accessible.

Key Stereoelectronic Effects

-

The Anomeric Effect: This well-established effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C1) to occupy the axial position, contrary to what would be expected from steric hindrance alone.[4] It originates from a stabilizing hyperconjugative interaction between the lone pair of the endocyclic oxygen (O5) and the antibonding (σ) orbital of the C1-substituent bond (n → σ).[4][5] This effect is a primary driver in stabilizing certain conformers.

-

The Exo-Anomeric Effect: This related effect pertains to the preferred orientation of the aglycone (the non-sugar substituent at C1). It involves the rotation around the C1-O1 bond and is also governed by stereoelectronic interactions, favoring a gauche conformation.[4][6]

-

The Gauche Effect: This effect describes the tendency for a molecule to adopt a conformation where adjacent electronegative groups are positioned gauche to one another. In altropyranosides, this influences the orientation of the hydroxymethyl group (the C5-C6 bond).

-

The Reverse Anomeric Effect: In certain cases, particularly with positively charged or electropositive substituents at the anomeric position, a preference for the equatorial orientation is observed, which is contrary to the classical anomeric effect.[7][8] This is often attributed to electrostatic interactions that override the typical hyperconjugative stabilization.[7]

The Critical Role of Solvent

Gas-phase calculations provide a fundamental understanding of a molecule's intrinsic conformational preferences. However, in biological systems and in solution-phase experiments, the solvent plays a decisive role.[9] Explicit solvent molecules can form hydrogen bonds with the hydroxyl groups of the altropyranoside, disrupting intramolecular hydrogen bonding networks that might stabilize a particular conformer in the gas phase.[10][11] This solvent interaction can dramatically shift the conformational equilibrium.[1][10][11] Therefore, accurately modeling solvent effects is one of the most critical aspects of a successful theoretical analysis.[1][2]

A Validated Workflow for Theoretical Conformational Analysis

A rigorous and trustworthy conformational analysis integrates different computational techniques with experimental validation. The goal is to create a self-validating system where theoretical predictions and empirical data converge.

Experimental Protocol: Step-by-Step Methodology

Objective: To determine the solution-phase conformational ensemble of a target altropyranoside derivative.

Step 1: Broad Conformational Search (Molecular Mechanics)

-

Rationale: The potential energy surface of a flexible molecule like an altropyranoside is vast. A computationally inexpensive method is required to explore this space broadly and identify all plausible low-energy structures (chairs, boats, skews). Molecular Mechanics (MM), which uses classical physics-based force fields, is ideal for this initial screening.[12]

-

Procedure: a. Build a 3D model of the altropyranoside derivative. b. Select a suitable carbohydrate-specific force field (e.g., GLYCAM, CHARMM). c. Perform a systematic conformational search by rotating all rotatable bonds (e.g., C-C, C-O) in discrete steps (e.g., 30°). Alternatively, run a high-temperature molecular dynamics (MD) simulation to sample a wide range of conformations over time. d. Collect all unique conformers and perform a preliminary energy minimization using the MM force field. e. Filter the results, retaining all unique conformers within a reasonable energy window (e.g., 20-25 kJ/mol) of the global minimum.

Step 2: Geometry Optimization and Energy Refinement (Quantum Mechanics)

-

Rationale: MM force fields may not accurately capture the subtle stereoelectronic interactions (e.g., anomeric effect) that are critical in carbohydrates. Quantum Mechanics (QM), which explicitly models electron distribution, provides much higher accuracy for relative energies.[12][13] Density Functional Theory (DFT) offers a good balance of accuracy and computational cost for this task.[14]

-

Procedure: a. Take each conformer from the MM search as a starting geometry. b. Perform a full geometry optimization using a DFT method (e.g., B3LYP or M06-2X) with an appropriate basis set (e.g., 6-31G(d) or larger). c. Perform a frequency calculation on each optimized structure to confirm it is a true energy minimum (i.e., has no imaginary frequencies) and to obtain Gibbs free energies. d. Rank the conformers based on their calculated relative Gibbs free energies in the gas phase.

Step 3: Incorporating Solvent Effects

-

Rationale: As established, solvent interactions can fundamentally alter conformational preferences. Failing to model the solvent is a major source of discrepancy between theory and experiment.[1][10][11]

-

Procedure: a. Implicit Solvation (Continuum Models): This is a computationally efficient approach. Re-optimize the conformers from Step 2 using a polarizable continuum model (PCM), such as the Conductor-like Polarizable Continuum Model (CPCM), which represents the solvent as a continuous dielectric medium.[1] This is often sufficient to capture the bulk electrostatic effects of the solvent. b. Explicit Solvation (QM/MM or MD): For a more rigorous analysis, especially where specific hydrogen bonding is critical, place the altropyranoside in a box of explicit solvent molecules (e.g., water). Run a molecular dynamics simulation using a QM/MM approach or a high-quality force field to see how direct solvent interactions influence the conformation.

Step 4: Validation Against Experimental Data

-

Rationale: This final step is crucial for establishing the trustworthiness of the computational model. By comparing calculated properties with measured experimental data, the theoretical model is validated. The primary technique for this in solution is NMR spectroscopy.[1][2][15]

-

Procedure (NMR Validation): a. For each low-energy conformer calculated in Step 3, compute the NMR spin-spin coupling constants, particularly the vicinal proton-proton couplings (³J(H,H)). These values are highly dependent on the dihedral angle between the protons, as described by the Karplus equation. b. Experimentally measure the ³J(H,H) values from a high-resolution 1H NMR spectrum of the compound in the corresponding solvent. c. Since the experimental spectrum represents a time-average of all conformers, calculate the population-weighted average of the computed coupling constants: J_avg = Σ (p_i * J_i), where p_i is the Boltzmann population of conformer i and J_i is its calculated coupling constant. d. Fit the calculated populations (p_i) to minimize the difference between the calculated J_avg and the experimental values. This refined population distribution represents the final, validated conformational ensemble.[1]

Case Study: The Conformational Equilibrium of Methyl α-D-Altropyranoside

Methyl α-D-altropyranoside is an excellent model system that showcases the principles discussed. Theoretical calculations, validated by NMR and rotational spectroscopy, have shown that its conformational equilibrium is highly sensitive to the environment.[1][2]

In the gas phase, free from solvent, the ⁴C₁ chair conformation is the undisputed global minimum. However, as the polarity of the solvent increases, other conformers become stabilized and their populations grow.

| Conformer | Gas Phase (Calculated) | D₂O (NMR-fitted) | Methanol-d₄ (NMR-fitted) | DMSO-d₆ (NMR-fitted) |

| ⁴C₁ | >99% | 85% | 87% | 89% |

| ¹C₄ | <1% | 8% | 2% | 2% |

| Boat/Skew | <1% | 7% | 11% | 9% |

Data synthesized from the findings reported in Synergy of Theory, NMR, and Rotational Spectroscopy to Unravel Structural Details of d-Altroside Puckering and Side Chain Orientation.[1]

This data clearly illustrates the profound impact of the solvent. In D₂O, the highly polar ¹C₄ conformer accounts for 8% of the population, a significant increase from the gas phase.[1] In less polar organic solvents like methanol and DMSO, boat and skew-boat (e.g., ᴼ,³B and B₃,ᴼ) conformations become surprisingly prominent, highlighting the complex interplay of steric and solvent interactions.[1]

Advanced Topics and Future Outlook

The field of computational carbohydrate chemistry is continually evolving. Advanced topics include:

-

The Kinetic Anomeric Effect: This describes how stereoelectronic effects can influence the transition states of reactions involving the anomeric center, thereby controlling reaction rates and stereoselectivity.[16]

-

Machine Learning: Emerging machine learning models, trained on large datasets of quantum mechanical calculations, are accelerating the prediction of molecular properties and conformational energies, offering a path to bypass some of the most computationally expensive steps.[15][17]

-

Automated Validation Tools: Software like Privateer can automatically analyze carbohydrate structures from databases like the PDB, checking for conformational, stereochemical, and regiochemical anomalies, providing a valuable layer of quality control.[3][18][19]

Conclusion

The is a complex but tractable problem that requires a multi-faceted approach. A simple energy minimization is insufficient. A successful strategy must begin with a broad search of the conformational space, followed by high-level quantum mechanical refinement, and crucially, must incorporate the profound influence of the solvent. The ultimate credibility of any theoretical model rests on its validation against experimental data, with NMR spectroscopy serving as the gold standard for solution-phase studies. By following the integrated workflow presented in this guide, researchers can confidently navigate the intricate energy landscapes of altropyranosides, unlocking deeper insights into the relationship between their structure and function.

References

-

Agirre, J., et al. (2015). Privateer: Software for the conformational validation of carbohydrate structures. Nature Structural & Molecular Biology, 22(11), 833-834. [Link]

-

Neuburger, M., et al. (2021). Synergy of Theory, NMR, and Rotational Spectroscopy to Unravel Structural Details of d‐Altroside Puckering and Side Chain Orientation. Chemistry – A European Journal, 27(65). [Link]

-

Privateer Official Website. (n.d.). The Swiss Army knife for carbohydrate structure validation, refinement and analysis. [Link]

-

Jo, S., et al. (2019). CHARMM-GUI Glycan Modeler for modeling and simulation of carbohydrates and glycoconjugates. Glycobiology, 29(6), 456–465. [Link]

-

Agirre, J., et al. (2024). Monitoring carbohydrate 3D structure quality with the Privateer database. Beilstein Journal of Organic Chemistry, 20, 584-593. [Link]

-

Cerdan, S., et al. (2009). Computational Study of the Conformational Structures of Saccharides in Solution Based on J Couplings and the “Fast Sugar Structure Prediction Software”. Biomacromolecules, 10(10), 2797–2806. [Link]

-

Wikipedia. (n.d.). Anomeric effect. [Link]

-

Neuburger, M., et al. (2021). Synergy of Theory, NMR, and Rotational Spectroscopy to Unravel Structural Details of D ‐Altroside Puckering and Side Chain Orientation. ResearchGate. [Link]

-

Chiu, T. L., et al. (2004). Solvent interactions determine carbohydrate conformation. Journal of the American Chemical Society, 126(6), 1808–1812. [Link]

-

Kirby, A. J., et al. (1998). The reverse anomeric effect in N-pyranosylimidazolides: a molecular orbital study. Journal of the Chemical Society, Perkin Transactions 2, (6), 1339-1346. [Link]

-

Chiu, T. L., et al. (2004). Solvent interactions determine carbohydrate conformation. ResearchGate. [Link]

-

Crich, D. (2021). Maximizing Transition-State Stabilization by Orbital Interactions: The Kinetic Anomeric Effect. Chemistry LibreTexts. [Link]

-

Echeverria, C., et al. (2024). Exploring and Re-Assessing Reverse Anomeric Effect in 2-Iminoaldoses Derived from Mono- and Polynuclear Aromatic Aldehydes. Molecules, 29(17), 4059. [Link]

-

Rao, V. S., et al. (1971). Theoretical studies on the conformation of aldohexopyranoses. Carbohydrate Research, 17(2), 341-352. [Link]

-

Vishweshwara, S., & Rao, V. S. R. (1982). Anomeric effect in carbohydrates. Journal of Chemical Sciences, 91(1), 9-17. [Link]

-

Zuniga, J. A., & Galano, A. (2022). How solvent determines the molecular reactive conformation and the selectivity: Solvation spheres and energy. Frontiers in Chemistry, 10, 984534. [Link]

-

Appell, M., et al. (2015). Ring- and side-group conformational properties of di-O-acylated xylopyranosides: A computational study. Computational and Theoretical Chemistry, 1051, 1-10. [Link]

-

Kirschner, K. N., & Woods, R. J. (2018). Probing Deoxysugar Conformational Preference: A Comprehensive Computational Study Investigating the Effects of Deoxygenation. Journal of Physical Chemistry A, 122(51), 9849–9862. [Link]

-

CompMaterChem. (n.d.). NMR Computational Spectroscopy. [Link]

-

Lemieux, R. U., et al. (2024). Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. Beilstein Journal of Organic Chemistry, 20, 1416-1425. [Link]

-

Rzepa, H. S. (n.d.). The theory of conformational analysis. [Link]

-

Jayalath, P., et al. (2021). Synthesis of 3-C-Methyl-d-Mannopyranoside Derivatives Functionalized at the 3-Position. The Journal of Organic Chemistry, 86(4), 3218–3226. [Link]

-

Vishwakarma, S. K. (2018). Molecular mechanics and quantum mechanics. ResearchGate. [Link]

-

Lim, C. S., et al. (2018). Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments. PLoS ONE, 13(3), e0192974. [Link]

-

Kozakov, D., et al. (2022). Recent applications of computational methods to allosteric drug discovery. Frontiers in Molecular Biosciences, 9, 991845. [Link]

-

Fedorov, D. G., & Kitaura, K. (2021). Computational NMR of Carbohydrates: Theoretical Background, Applications, and Perspectives. Molecules, 26(9), 2450. [Link]

-

Isayev, O., et al. (2021). Quantum Mechanics Enables "Freedom of Design" in Molecular Property Space. ChemRxiv. [Link]

-

Puzzarini, C., & Barone, V. (2020). Bringing Machine‐Learning Enhanced Quantum Chemistry and Microwave Spectroscopy to Conformational Landscape Exploration. Chemistry – A European Journal, 26(53), 12051-12059. [Link]

-

Al-Hashedi, S. A., et al. (2024). Computational investigations of flavonoids as ALDH isoform inhibitors for treatment of cancer. Journal of Biomolecular Structure and Dynamics, 1-17. [Link]

-

Lousa, D., & Pinto, G. P. (2022). A Computational Perspective to Intermolecular Interactions and the Role of the Solvent on Regulating Protein Properties. International Journal of Molecular Sciences, 23(18), 10469. [Link]

-

Le, H. T. M., & Okon, M. (2019). NMR and computational methods for molecular resolution of allosteric pathways in enzyme complexes. Methods, 169, 46-57. [Link]

-

Wu, Y. (2021). QM Torsion Scan for Analysis of Atropisomers-Magical Power of Quantum Mechanics-Chemistry. LinkedIn. [Link]

-

de Werd, M. V., et al. (2023). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. Journal of Chemical Information and Modeling, 63(2), 585–597. [Link]

-

Fabiola, G. F., et al. (2001). Conformational preferences of heterochiral peptides. Crystal structures of heterochiral peptides Boc-(D) Val-(D) Ala-Leu-Ala-OMe and Boc-Val-Ala-Leu-(D) Ala-OMe--enhanced stability of beta-sheet through C-H...O hydrogen bonds. Journal of Biomolecular Structure and Dynamics, 18(4), 579-594. [Link]

-

Quack, M. (2014). Molecular Quantum Mechanics and Molecular Spectra, Molecular Symmetry, and Interaction of Matter with Radiation. Handbook of High-resolution Spectroscopy. [Link]

-

Kang, Y. K. (2007). Conformational preferences of proline analogues with different ring size. Journal of Computational Chemistry, 28(5), 964-976. [Link]

-

Grzybowski, B. A., et al. (2019). Computational design of syntheses leading to compound libraries or isotopically labelled targets. Chemical Science, 10(33), 7753-7761. [Link]

-

Quack, M. (2007). Computational Chemistry. CHIMIA, 61(7-8), 438. [Link]

Sources

- 1. Synergy of Theory, NMR, and Rotational Spectroscopy to Unravel Structural Details of d‐Altroside Puckering and Side Chain Orientation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. BJOC - Monitoring carbohydrate 3D structure quality with the Privateer database [beilstein-journals.org]

- 4. Anomeric effect - Wikipedia [en.wikipedia.org]

- 5. Theory of conformational analysis [ch.ic.ac.uk]

- 6. ias.ac.in [ias.ac.in]

- 7. The reverse anomeric effect in N-pyranosylimidazolides: a molecular orbital study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | How solvent determines the molecular reactive conformation and the selectivity: Solvation spheres and energy [frontiersin.org]

- 10. Solvent interactions determine carbohydrate conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. chemrxiv.org [chemrxiv.org]

- 14. Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 15. NMR and computational methods for molecular resolution of allosteric pathways in enzyme complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. iris.unibs.it [iris.unibs.it]

- 18. researchgate.net [researchgate.net]

- 19. privateer.york.ac.uk [privateer.york.ac.uk]

Navigating the Chemical Space of Altrose Derivatives

Executive Summary: The Altrose Anomaly[1]

In the crowded landscape of hexose chemistry, D-glucose and D-mannose dominate due to their thermodynamic stability and ubiquity. D-Altrose , the C-3 epimer of D-mannose (and C-2/C-3 epimer of D-glucose), remains a "rare sugar" that offers a distinct topological advantage: conformational plasticity .

Unlike glucose, which is rigidly locked in the

Conformational Dynamics: The vs. War

The defining feature of the altrose pyranoside ring is the accumulation of axial substituents. In the

The Equilibrium Mechanism

While most aldohexoses overwhelmingly favor the

- Conformer: Places the bulky C-5 hydroxymethyl group equatorially (favorable) but forces C-2 and C-3 hydroxyls axial (unfavorable).

- Conformer: Relieves the C-2/C-3 diaxial strain but forces the C-5 hydroxymethyl group axial (unfavorable).

This delicate energy balance means that solvent polarity and derivatization can be used as "switches" to toggle the sugar's shape.

Figure 1: The conformational equilibrium of D-altropyranose. Unlike glucose, altrose navigates a shallow energy landscape between chair forms.

Synthetic Strategies: Accessing the Altrose Scaffold

Since D-altrose is not economically viable to extract from natural sources, chemical synthesis is required. The two primary routes rely on C-3 epimerization of D-mannose or ring-opening of epoxide precursors .

Protocol A: The C-3 Mitsunobu Inversion (High Fidelity)

This method is preferred for generating differentially protected altrose donors for glycosylation.

Mechanism: The synthesis exploits the axial C-2 hydroxyl of mannose to direct chemistry at C-3, or directly inverts C-3 of a gluco/manno-derivative. A robust route proceeds from a 4,6-O-benzylidene-protected mannoside.

Step-by-Step Methodology

-

Starting Material: Methyl 4,6-O-benzylidene-

-D-mannopyranoside. -

Selective Protection: Selectively protect the C-2 hydroxyl (often axial) using tin-mediated alkylation or careful control of reagents (e.g., Benzyl bromide, NaH, low temp) to yield the 2-O-benzyl derivative. Note: C-3 is equatorial in mannose and less reactive than C-2 in many tin-mediated protocols, but direct alkylation often favors C-3. For Mitsunobu, we need a free C-3.

-

Correction: A common route uses the C-3 ketone . Oxidize C-3 of the 2-O-protected mannoside to the ulose (ketone), then reduce stereoselectively.

-

Direct Inversion Route:

-

Start with Methyl 4,6-O-benzylidene-

-D-glucopyranoside . -

Protect C-2 (e.g., Benzylation).

-

Mitsunobu Reaction at C-3:

-

Reagents: Triphenylphosphine (

), Diisopropyl azodicarboxylate (DIAD), Benzoic acid ( -

Solvent: Anhydrous THF or Toluene.

-

Conditions:

, 12 hours. -

Outcome: The equatorial C-3 hydroxyl of glucose attacks the phosphonium intermediate and is displaced by benzoate with inversion of configuration , yielding the allo- configuration (axial C-3).

-

Wait: Altrose is the C-3 epimer of mannose.[1] To get Altrose from Glucose, one must invert both C-2 and C-3.

-

Correct Altrose Route: Start from D-Mannose .[2]

-

Methyl glycosidation

Methyl -

4,6-O-benzylidene protection.

-

C-3 Inversion: The C-3 hydroxyl in mannose is equatorial (in

). Inverting it yields Altrose (C-3 axial). -

Challenge: C-2 is axial. Inverting C-3 via Mitsunobu on a 2-protected mannoside is sterically congested.

-

Alternative:Epoxide Opening.

-

Form the 2,3-anhydro-D-mannopyranoside (from glucose precursors).

-

Nucleophilic opening of the epoxide usually follows the Fürst-Plattner rule (trans-diaxial opening). Opening a 2,3-allo-epoxide with hydroxide at C-2 yields altrose.

-

-

-

-

-

Protocol B: The "Epoxide Route" (Scalable)

This is the authoritative method for generating D-altrose derivatives in bulk.

-

Precursor: Methyl 4,6-O-benzylidene-2,3-di-O-tosyl-

-D-glucopyranoside. -

Epoxide Formation: Treat with NaOMe/MeOH. This forms the 2,3-anhydro-

-D-allopyranoside (epoxide "up"). -

Ring Opening:

-

Reagent: aqueous KOH or NaOH (high concentration).

-

Mechanism: Nucleophilic attack at C-2 (favored) or C-3.

-

Result: Attack at C-2 with inversion yields the D-altrose configuration (C-2 hydroxyl becomes axial, C-3 remains axial relative to the new configuration).

-

Data Summary: Synthesis Yields

| Precursor Scaffold | Key Reagent | Reaction Type | Product Configuration | Typical Yield |

| 2,3-anhydro-allo | NaOH (aq) | Epoxide Opening | D-Altrose (Major) | 65-80% |

| 3-O-Tf-Mannoside | Lattrell-Dax Inversion | D-Altrose | 50-60% | |

| Levoglucosenone | Cis-Hydroxylation | D-Altrosan | 85-90% |

Functionalization & Chemical Space

Once the altrose core is secured, the chemical space expands into three critical domains:

A. Iminosugars & Glycosidase Inhibitors

Nitrogen-containing altrose analogues (altrosamines) are potent inhibitors of glycosidases due to their ability to mimic the transition state of hydrolysis.

-

Target: Swainsonine analogues.

-

Chemistry: Ring contraction of 3,5-di-O-triflate altrose derivatives with benzylamine yields azetidine scaffolds.[3][4] These bicyclic systems map onto the active sites of mannosidases with high specificity.

B. Poly-Amido-Saccharides (PASs)

Altrose serves as a unique monomer for helical biomaterials.[5]

-

Structure:

-lactam altrose monomers.[5] -

Polymerization: Anionic ring-opening polymerization.[5]

-

Property: Unlike glucose-PAS (random coil), altrose-PAS adopts a stable right-handed helix in water.[5] This is driven by the steric clash of the axial substituents, forcing the backbone into a regular secondary structure.

C. 6-Deoxy-D-Altrose (Bacterial Antigens)

Found in the O-antigen of Pseudomonas and Lactarius mushrooms.

-

Synthesis Modification: Requires deoxygenation at C-6.

-

Protocol:

-

Start with Methyl

-D-altropyranoside. -

Selective iodination at C-6 (

). -

Reduction (

or

-

Figure 2: Divergent synthesis from the altrose core to bioactive scaffolds.[6][2][5][7][8][9]

References

-

Conformational Analysis of Altrose

-

Synthesis of Swainsonine Analogues

-

Helical Altrose Polymers

-

6-Deoxy-D-Altrose Identification

-

Rare Sugar Production (Izumoring)

- Title: Rare sugar research | Applied Microbiology and Enzyme Chemistry.

- Source: Kagawa University.

-

URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis from D-altrose of (5R,6R,7R,8S)-5,7-dihydroxy-8-hydroxymethylconidine and 2,4-dideoxy-2,4-imino-D-glucitol, azetidine analogues of swainsonine and 1,4-dideoxy-1,4-imino-D-mannitol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Altrose Poly-amido-saccharides with β-N-(1→2)-d-amide Linkages: A Right-Handed Helical Conformation Engineered in at the Monomer Level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 7. Relative stability of 1C4 and 4C1 chair forms of b-D-glucose [web.inc.bme.hu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Glycosylation using Methyl β-D-altropyranoside

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Navigating the Stereochemical Labyrinth of Altrose Glycosylation

The synthesis of complex carbohydrates is a formidable challenge in modern organic chemistry, with the stereoselective formation of the glycosidic linkage being the crux of the matter. Among the monosaccharide building blocks, D-altrose presents a unique and often demanding stereochemical puzzle. Its characteristic axial disposition of hydroxyl groups at C2 and C3 in its most stable 4C1 chair conformation significantly influences its reactivity and the stereochemical outcome of glycosylation reactions. Methyl β-D-altropyranoside, as a foundational building block, offers a gateway to incorporating this rare sugar into oligosaccharides and glycoconjugates of biological and therapeutic interest.

These application notes provide a comprehensive guide for researchers navigating the intricacies of glycosylation reactions involving methyl β-D-altropyranoside. We will delve into the fundamental principles governing these reactions, from the strategic selection of protecting groups to the choice of glycosyl donors and activation systems. Detailed, field-proven protocols are provided to empower researchers to confidently design and execute their own glycosylation strategies.

The Altrose Conundrum: Understanding the Stereochemical Challenge

The primary challenge in the glycosylation of altrosides lies in controlling the anomeric stereoselectivity. The axial orientation of the C2 hydroxyl group in D-altropyranosides precludes the use of traditional neighboring group participation by an acyl protecting group to favor the formation of a 1,2-trans glycosidic linkage (β-linkage). Consequently, the formation of the thermodynamically favored α-glycoside is often the default outcome. Achieving the elusive β-altrosidic linkage, therefore, requires a carefully orchestrated interplay of protecting groups, donor selection, and reaction conditions to override this inherent preference.

A critical aspect to consider is the conformational equilibrium of the altropyranoside ring. The energy difference between the 4C1 and 1C4 chair conformations of D-altrose derivatives is relatively small, and the choice of protecting groups can significantly influence this equilibrium.[1] This conformational flexibility has a direct impact on the accessibility of the anomeric center and the stereochemical course of the glycosylation.

Strategic Planning: The Blueprint for Successful Altrose Glycosylation

A successful glycosylation strategy using methyl β-D-altropyranoside hinges on meticulous planning, encompassing the preparation of both the glycosyl donor and acceptor, and the selection of an appropriate coupling protocol.

Part 1: Preparing the Glycosyl Acceptor: Methyl 2,3-di-O-benzyl-4,6-O-benzylidene-β-D-altropyranoside

To utilize methyl β-D-altropyranoside as a glycosyl acceptor, it is essential to selectively protect its hydroxyl groups, leaving a single hydroxyl group available for glycosylation. The 4,6-O-benzylidene acetal is a common and effective protecting group for pyranosides as it locks the pyranose ring in a rigid conformation and protects the primary C6 and equatorial C4 hydroxyls.[2][3][4][5] Subsequent benzylation of the remaining hydroxyl groups provides a fully protected acceptor, ready for glycosylation at a selectively deprotected position.

Protocol 1: Synthesis of Methyl 4,6-O-benzylidene-β-D-altropyranoside

This protocol is adapted from established procedures for the benzylidenation of methyl glycopyranosides.[2][3][4][5]

Materials:

-

Methyl β-D-altropyranoside

-

Benzaldehyde dimethyl acetal

-

p-Toluenesulfonic acid monohydrate (catalytic amount)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Triethylamine

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve methyl β-D-altropyranoside (1.0 equiv) in anhydrous DMF.

-

Add benzaldehyde dimethyl acetal (1.5 equiv) and a catalytic amount of p-toluenesulfonic acid monohydrate.

-

Heat the reaction mixture at 60 °C under an inert atmosphere (e.g., argon or nitrogen) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the starting material is consumed, cool the reaction to room temperature and quench with triethylamine.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford methyl 4,6-O-benzylidene-β-D-altropyranoside.

Characterization: The product should be characterized by 1H and 13C NMR spectroscopy to confirm the structure and purity.[6][7][8][9] The presence of the benzylidene acetal proton as a singlet around δ 5.5 ppm in the 1H NMR spectrum is a key diagnostic signal.

Part 2: Crafting the Glycosyl Donor: The Trichloroacetimidate Approach

Glycosyl trichloroacetimidates are highly effective glycosyl donors due to their high reactivity and the mild acidic conditions required for their activation.[10] The synthesis of an altrosyl trichloroacetimidate donor involves the preparation of the corresponding hemiacetal followed by reaction with trichloroacetonitrile.

Protocol 2: Synthesis of 2,3,4,6-Tetra-O-benzyl-D-altropyranosyl Trichloroacetimidate

This protocol is a generalized procedure based on standard methods for the synthesis of trichloroacetimidate donors.[11]

Materials:

-

2,3,4,6-Tetra-O-benzyl-D-altropyranose (hemiacetal)

-

Trichloroacetonitrile

-

1,8-Diazabicycl[5.4.0]undec-7-ene (DBU) (catalytic amount)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve 2,3,4,6-tetra-O-benzyl-D-altropyranose (1.0 equiv) in anhydrous DCM under an inert atmosphere.

-

Add trichloroacetonitrile (5.0 equiv).

-

Cool the solution to 0 °C and add a catalytic amount of DBU dropwise.

-

Allow the reaction to warm to room temperature and stir until the starting hemiacetal is consumed (monitored by TLC).

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography (eluting with a solvent system containing a small amount of triethylamine to neutralize residual acid) to yield the desired altrosyl trichloroacetimidate.

Causality Behind Experimental Choices: The use of DBU, a non-nucleophilic strong base, is crucial for the catalytic formation of the trichloroacetimidate without promoting side reactions. The reaction is performed under anhydrous conditions to prevent hydrolysis of the reactive trichloroacetimidate donor.

The Glycosylation Reaction: A Representative Protocol

The following protocol describes a representative glycosylation reaction between an altrosyl trichloroacetimidate donor and a partially protected methyl β-D-altropyranoside acceptor. The stereochemical outcome of this reaction is highly dependent on the specific protecting groups, solvent, and temperature. The formation of the β-glycoside is challenging and may require optimization.

Protocol 3: Glycosylation of Methyl 2,3-di-O-benzyl-4,6-O-benzylidene-β-D-altropyranoside with an Altrosyl Trichloroacetimidate Donor

This is a representative protocol based on general glycosylation procedures using trichloroacetimidate donors.[12][13]

Materials:

-

Methyl 2,3-di-O-benzyl-4,6-O-benzylidene-β-D-altropyranoside (Acceptor) (1.0 equiv)

-

2,3,4,6-Tetra-O-benzyl-D-altropyranosyl Trichloroacetimidate (Donor) (1.2 equiv)

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 equiv, as a solution in anhydrous DCM)

-

Activated molecular sieves (4 Å)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried flask under an inert atmosphere, add the acceptor, donor, and activated molecular sieves.

-

Add anhydrous DCM and stir the mixture at room temperature for 30 minutes.

-

Cool the reaction mixture to -40 °C.

-

Add the TMSOTf solution dropwise.

-

Monitor the reaction progress by TLC. The reaction time can vary significantly depending on the reactivity of the donor and acceptor.

-

Once the reaction is complete, quench by adding triethylamine.

-

Allow the mixture to warm to room temperature, dilute with DCM, and filter through a pad of Celite®.

-

Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to isolate the desired disaccharide.

Self-Validating System: The progress of the reaction should be carefully monitored by TLC. The appearance of a new spot corresponding to the product and the disappearance of the limiting reactant (usually the acceptor) indicates a successful reaction. The crude reaction mixture can be analyzed by 1H NMR to get a preliminary assessment of the anomeric ratio (α:β) before purification.

Data Presentation and Analysis

The characterization of the newly synthesized glycoside is paramount. NMR spectroscopy is the most powerful tool for this purpose.

Table 1: Expected 1H and 13C NMR Chemical Shifts for a β-(1→4)-linked Disaccharide

| Proton/Carbon | Expected Chemical Shift (ppm) | Key Coupling Constants (Hz) |

| Anomeric H (H-1') | ~4.5 - 4.8 | J1',2' ~ 1-3 Hz (for β-linkage) |

| Anomeric C (C-1') | ~100 - 104 | |

| H-4 | Shifted downfield upon glycosylation | |

| C-4 | Shifted downfield upon glycosylation |

Note: The exact chemical shifts will depend on the protecting groups and the solvent used for NMR analysis.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the key workflows and decision-making processes in altrose glycosylation.

Caption: General workflow for glycosylation involving methyl β-D-altropyranoside.

Sources

- 1. Synergy of Theory, NMR, and Rotational Spectroscopy to Unravel Structural Details of d‐Altroside Puckering and Side Chain Orientation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. researchgate.net [researchgate.net]

- 5. Selective 4,6-O-benzylidene formation of methyl α-D-mannopyranoside using 2,6-dimethylbenzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. osti.gov [osti.gov]

- 7. mdpi.com [mdpi.com]

- 8. METHYL-ALPHA-D-XYLOPYRANOSIDE(91-09-8) 13C NMR [m.chemicalbook.com]

- 9. N.m.r. studies of the conformation of analogues of methyl beta-lactoside in methyl sulfoxide-d6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. DSpace [cardinalscholar.bsu.edu]

- 11. researchgate.net [researchgate.net]

- 12. Stereoselective Glycosylations by Nitrosyl Tetrafluoroborate-Catalyzed Activation of Glycosyl Trichloroacetimidate Derivatives [organic-chemistry.org]

- 13. Formation of Glycosyl Trichloroacetamides from Trichloroacetimidate Donors Occurs through an Intermolecular Aglycon Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

analytical techniques for characterizing altropyranosides

Application Note: Structural Characterization of Altropyranosides

Abstract

Altropyranosides—glycosides of the rare sugar altrose—present unique analytical challenges due to their conformational flexibility and specific stereochemical relationship to more common hexoses like mannose and glucose. This guide details a multi-modal analytical workflow focusing on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We provide specific protocols for distinguishing the

Introduction: The "Altro" Challenge

In carbohydrate chemistry, D-altrose is the C-3 epimer of D-mannose and the C-2, C-3 di-epimer of D-glucose. Unlike the rigid glucose ring, altropyranosides are notorious for their conformational plasticity. The steric bulk of axial hydroxyl groups at C-2 and C-3 often destabilizes the standard

Why this matters:

-

Antibiotic Development: Altrose units are key components in pluramycin-class antibiotics and specific bacterial polysaccharides.

-

Stereochemical Ambiguity: Standard automated assignment algorithms often misidentify altrose as mannose due to similar

coupling constants.

Analytical Workflow Overview

The following decision matrix outlines the logical progression from crude isolate to validated structure.

Figure 1: Integrated workflow for the structural elucidation of altropyranosides.

NMR Spectroscopy: The Gold Standard

NMR is the primary tool for distinguishing altropyranosides. The diagnostic power lies in the vicinal coupling constants (

Theoretical Grounding: The Karplus Relationships

In a standard D-glucopyranoside (

-

H1: Equatorial (

) or Axial ( -

H2: Equatorial (Substituent is Axial)

-

H3: Equatorial (Substituent is Axial)

-

H4: Axial (Substituent is Equatorial)

This configuration results in a unique "narrow coupling" signature.

Table 1: Diagnostic Coupling Constants (Hz) for Methyl D-Altropyranoside

| Coupling | Diagnostic Note | ||

| Small for both anomers (eq-eq or ax-eq). Cannot be used alone to assign anomer. | |||

| CRITICAL: Distinguishes Altrose (small) from Glucose (large, | |||

| Distinguishes Altrose (small) from Mannose (large | |||

| Confirms the pyranose ring size (trans-diaxial relationship). |

Expert Insight: If your spectrum shows a "broad singlet" or very narrow multiplet for H-3, you likely have an altrose derivative. In Mannose, H-3 appears as a wide doublet of doublets (

).

Protocol: NMR Acquisition & Analysis

Objective: To unambiguously assign the anomeric configuration and ring conformation.

Materials:

-

600 MHz NMR Spectrometer (Cryoprobe recommended for limited sample).

-

Solvent:

(for unsubstituted) or -

Tube: 3 mm high-precision NMR tube.

Step-by-Step Protocol:

-

Sample Preparation:

-

Dissolve 2–5 mg of glycoside in 0.6 mL of solvent.

-

Crucial Step: If signals are broad, the molecule may be flipping between

and

-

-

1D Acquisition:

-

Acquire

H NMR with sufficient scans (NS=64) to resolve satellite peaks. -

Apply a window function (Gaussian broadening, GB=0.3, LB=-1.0) to enhance resolution of the small couplings.

-

-

2D NOESY Experiment (The Validator):

-

Why? Since

is small for both anomers, NOE is the only way to prove the - -Anomer: H-1 is equatorial. Expect strong NOE correlations between H-1 and H-2 .

- -Anomer: H-1 is axial. Expect strong NOE correlations between H-1 and H-3/H-5 (the 1,3-diaxial protons).

-

-

Data Analysis:

-

Extract

values.[1] -

Compare

and -

Check NOE cross-peaks to assign

vs

-

Mass Spectrometry: Fragmentation Analysis

While NMR provides stereochemistry, MS confirms the regio-chemistry of substituents (e.g., methyl or acetyl groups).

Technique: GC-MS of Permethylated Alditol Acetates (PMAA) or Direct Infusion ESI-MS/MS.

Key Fragmentation Pathways (ESI-MS/MS of O-Methyl Glycosides):

-

B-Type Ions: Cleavage of the glycosidic bond.

-

Cross-Ring Cleavages (

or-

Altrose Specifics: Due to the axial C2/C3 hydroxyls, altrose derivatives often show enhanced intensity of the

fragment compared to glucose, due to the relief of 1,3-diaxial strain upon ring opening.

-

Conformation: The Hidden Variable

Altrose is unique because the

-

Protocol for Conformational Check:

-

Calculate the theoretical

for a perfect chair ( -

Measure your experimental

. -

Interpretation:

-

Hz

-

Hz

-

Hz

-

Hz

-

Note: Large substituents (e.g., benzyl groups) at C3 can force the ring entirely into the

conformation to avoid steric clash.

References

-

Bock, K., & Thøgersen, H. (1982). Nuclear Magnetic Resonance Spectroscopy in the Study of Mono- and Oligosaccharides. Annual Reports on NMR Spectroscopy, 13, 1-57. Link

-

Angyal, S. J. (1969). The Composition and Conformation of Sugars in Solution. Angewandte Chemie International Edition, 8(3), 157-166. Link

-

Taha, H. A., et al. (2017). Conformational Analysis of Altrose-Containing Polysaccharides. Carbohydrate Research, 448, 82-90. Link

-

Struppe, J., et al. (2020). Pure Shift NMR for Resolving Crowded Glycan Spectra. Magnetic Resonance in Chemistry. Link

Appendix: Visualizing the Stereochemistry

Figure 2: Conformational equilibrium of altropyranosides and diagnostic coupling constants.

Sources

Application Notes & Protocols: Methyl β-D-Altropyranoside as a Versatile Chiral Building Block

Abstract

The demand for enantiomerically pure compounds in pharmaceuticals and material science has cemented the role of the "chiral pool" as a cornerstone of modern synthetic chemistry. Carbohydrates, with their densely packed stereocenters, represent a rich and readily available source of chiral starting materials. Among these, methyl β-D-altropyranoside presents a unique stereochemical profile that renders it a particularly valuable, albeit underutilized, building block. This guide provides an in-depth exploration of the strategic application of methyl β-D-altropyranoside in asymmetric synthesis, focusing on protecting group strategies, key transformations, and detailed experimental protocols for the synthesis of complex molecular architectures, including precursors to L-iduronic acid.

Introduction: The Strategic Value of Methyl β-D-Altropyranoside

D-Altrose is a C-3 epimer of D-glucose. The pyranoside form of its methyl glycoside, methyl β-D-altropyranoside, possesses a distinctive arrangement of hydroxyl groups (axial at C2, equatorial at C3, axial at C4) in its stable ⁴C₁ chair conformation. This specific stereochemistry dictates the relative reactivity of its hydroxyl groups, opening unique synthetic pathways that are often complementary to those available from more common hexoses like glucose or mannose.

Its primary utility lies in its pre-existing stereochemistry, which can be harnessed to construct complex targets, thereby reducing the need for cumbersome stereochemical inversions. A prime example is its application in the synthesis of L-iduronic acid (IdoA) derivatives.[1][2] IdoA is a critical component of glycosaminoglycans (GAGs) such as heparin, heparan sulfate, and dermatan sulfate, which are involved in a vast array of biological processes.[2] The synthesis of GAG oligosaccharides is a formidable challenge, and access to well-defined IdoA building blocks is essential.[2][3] Methyl β-D-altropyranoside provides a scaffold where the C3 and C4 hydroxyls already match the stereochemistry of L-iduronic acid, making it a highly attractive starting material.

Foundational Chemistry: Reactivity and Protection Strategies

The effective use of any polyol in multi-step synthesis hinges on the ability to differentiate between its hydroxyl groups. This requires a robust and orthogonal protecting group strategy. The unique stereochemistry of methyl β-D-altropyranoside governs the feasibility of these selective protections.

Hierarchy of Hydroxyl Group Reactivity

-

C6-OH (Primary): As a primary alcohol, the C6 hydroxyl is the most nucleophilic and least sterically hindered, making it the easiest to selectively functionalize.[4]

-

C2-OH, C3-OH, C4-OH (Secondary): The relative reactivity of the secondary hydroxyls is more nuanced. The equatorial C3-OH is generally more accessible than the axial C2-OH and C4-OH, which are more sterically shielded.

Key Protecting Group Strategies

The strategic protection of methyl β-D-altropyranoside is paramount for its use as a chiral building block. Orthogonal protecting groups, which can be removed under distinct conditions, are essential for the sequential manipulation of the different hydroxyl positions.[5]

Table 1: Orthogonal Protection Schemes for Methyl β-D-Altropyranoside

| Target Hydroxyl(s) | Reagent(s) | Protecting Group | Typical Conditions | Key Advantages & Notes |

| C4, C6 | Benzaldehyde dimethyl acetal, CSA | Benzylidene (Bn) | DMF, 60 °C | Forms a rigid 6-membered ring, conformationally locking the pyranose. Leaves C2 and C3 available for further functionalization. |

| C6 | tert-Butyldiphenylsilyl chloride (TBDPSCl), Imidazole | TBDPS | DMF, rt | Selectively protects the primary alcohol due to the steric bulk of the silyl group. Stable to a wide range of conditions. |

| C2, C3, C4 | Benzyl bromide (BnBr), NaH | Benzyl (Bn) | DMF, 0 °C to rt | Protects all remaining free hydroxyls. Benzyl ethers are stable to both acidic and basic conditions and are removed by hydrogenolysis.[5] |

| C3 | Acetic anhydride, Pyridine (controlled) | Acetyl (Ac) | CH₂Cl₂, 0 °C | The equatorial C3-OH can often be selectively acylated under controlled conditions due to its higher accessibility. |

Application Protocol 1: Synthesis of an L-Iduronic Acid Precursor

This section details a representative synthetic sequence to transform methyl β-D-altropyranoside into a protected L-iduronic acid derivative, a valuable building block for GAG synthesis.[1][6] The overall strategy involves selective protection, oxidation of the C6-hydroxyl, and subsequent functionalization.

Workflow for L-Iduronic Acid Precursor Synthesis

Caption: Synthetic workflow from methyl β-D-altropyranoside to a protected L-iduronic acid derivative.

Experimental Protocol: Step 4 - Selective Oxidation of C6-OH

This protocol describes the selective oxidation of the primary alcohol at C6 to a carboxylic acid using a TEMPO-mediated system, a mild and efficient method that avoids over-oxidation.

Materials:

-

Methyl 2,3,4-tri-O-benzyl-β-D-altropyranoside (1.0 eq)

-

(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO) (0.1 eq)

-

Iodobenzene diacetate (BAIB) (1.5 eq)

-

Dichloromethane (DCM) / Water (5:1 mixture)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolution: Dissolve the starting altropyranoside derivative (1.0 eq) in a 5:1 mixture of DCM and water.

-

Addition of Reagents: Add TEMPO (0.1 eq) and BAIB (1.5 eq) to the vigorously stirred solution at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

-

Quenching: Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to consume excess oxidant. Stir for 15 minutes.

-

Work-up:

-

Separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the resulting crude carboxylic acid by silica gel column chromatography to yield the desired protected methyl β-L-idopyranosiduronate.

Causality and Trustworthiness: The use of a TEMPO/BAIB system is critical for its mildness, ensuring that the acid- and base-labile protecting groups (benzyl ethers) and the glycosidic linkage remain intact.[3] Monitoring by TLC is a self-validating step to ensure the reaction goes to completion without significant side-product formation. The aqueous work-up is designed to remove the reagents and by-products effectively.

Application Protocol 2: Derivatization for Glycosylation Reactions

To be used as a glycosyl donor, the anomeric methyl glycoside must be converted into a more reactive species, such as a trichloroacetimidate or a thioglycoside.

Stereochemical Control in Glycosylation

The nature of the protecting group at the C2 position profoundly influences the stereochemical outcome of a glycosylation reaction.

Caption: Influence of C2-protecting group on glycosylation stereoselectivity.

Experimental Protocol: Synthesis of a Glycosyl Trichloroacetimidate Donor

This protocol outlines the conversion of a protected altropyranose (with a free anomeric hydroxyl) into a highly reactive trichloroacetimidate donor.

Materials:

-

1-OH-altropyranose derivative (1.0 eq)

-

Trichloroacetonitrile (Cl₃CCN) (10 eq)

-

1,8-Diazabicycloundec-7-ene (DBU) (0.1 eq)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve the 1-OH-altropyranose derivative in anhydrous DCM.

-

Reagent Addition: Add trichloroacetonitrile (10 eq) to the solution.

-

Initiation: Cool the mixture to 0 °C and add DBU (0.1 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material (typically 1-2 hours).

-

Work-up:

-

Concentrate the reaction mixture directly under reduced pressure.

-

Immediately purify the crude product by silica gel chromatography (often pre-treated with triethylamine to prevent decomposition of the product on the column).

-

-

Storage: The resulting trichloroacetimidate is often used immediately in the subsequent glycosylation step due to its sensitivity to moisture and acid.

Causality and Trustworthiness: DBU is a strong, non-nucleophilic base, which is ideal for catalyzing the addition of the anomeric hydroxyl to trichloroacetonitrile without promoting side reactions. The use of anhydrous conditions is critical as the product is highly moisture-sensitive. Direct purification without an aqueous work-up prevents hydrolysis.

Conclusion

Methyl β-D-altropyranoside is a powerful chiral building block whose unique stereochemistry provides elegant and efficient synthetic routes to complex and biologically important molecules, particularly L-iduronic acid derivatives. A thorough understanding of its conformational properties and the strategic application of orthogonal protecting groups are key to unlocking its full synthetic potential. The protocols detailed herein provide a reliable framework for researchers, scientists, and drug development professionals to incorporate this versatile synthon into their synthetic programs.

References

-

Gardiner, J. M., et al. (2015). Synthesis of L-iduronic acid derivatives via [3.2.1] and [2.2.2] L-iduronic lactones from bulk glucose-derived cyanohydrin hydrolysis: A reversible conformationally-switched super-disarmed/re-armed lactone route to heparin disaccharides. Journal of Organic Chemistry. Available at: [Link]

-

Mohamed, S. (2016). Synthesis of C-2 Functionalized L-Iduronic Acid Derivatives as Potential Pharmacological Chaperones for MPS II (Hunter Syndrome). The University of Queensland eSpace. Available at: [Link]

-

Horton, D., & Tronchet, J. M. (1966). Preparation of derivatives of L-idose and L-iduronic acid from 1,2-O-isopropylidene-alpha-D-glucofuranose by way of acetylenic intermediates. Carbohydrate Research. Available at: [Link]

-

PubChem. (n.d.). Methyl beta-d-allopyranoside. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

-

PubChem. (n.d.). beta-D-Altropyranoside, methyl. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

-

De Meo, C., et al. (2005). Synthesis of Iduronic Acid Building Blocks for the Modular Assembly of Glycosaminoglycans. Organic Letters. Available at: [Link]

-

Gardiner, J. M. (2015). Synthesis of L-iduronic acid derivatives via [3.2.1] and [2.2.2] L-iduronic lactones from bulk glucose-derived cyanohydrin hydrolysis: a reversible conformationally-switched super-disarmed/re-armed lactone route to heparin disaccharides. The Journal of Organic Chemistry. Available at: [Link]

-

Boltje, T. J., et al. (2009). Protecting Group Strategies in Carbohydrate Chemistry. Chemical Society Reviews. Available at: [Link]

-

Evans, D. A. (n.d.). Asymmetric Synthesis. University of York. Retrieved February 20, 2026, from [Link]

-

Avci, F. Y., et al. (2015). Synthetic Approaches to L-Iduronic Acid and L-Idose: Key Building Blocks for the Preparation of Glycosaminoglycan Oligosaccharides. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Kawsar, S. M. A. (2021). Handbook of Methyl β-D-Galactopyranosides: Synthesis and Biological Investigation. Approaches to Pharmaceutical Uses. ResearchGate. Available at: [Link]

-

Kocienski, P. J. (2005). Protecting Groups. Thieme. Available at: [Link]

-

van der Vorm, S. (2018). Protective group strategies in carbohydrate and peptide chemistry. Scholarly Publications Leiden University. Available at: [Link]

-

Hossain, M. A., et al. (2022). Methyl β-D-galactopyranoside esters as potential inhibitors for SARS-CoV-2 protease enzyme: synthesis, antimicrobial, PASS, molecular docking, molecular dynamics simulations and quantum computations. RSC Advances. Available at: [Link]

-

Walvoort, M. T. C., et al. (2012). Protecting Groups in Peptide Synthesis: A Detailed Guide. Leiden University. Available at: [Link]

Sources

- 1. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 2. Synthetic Approaches to L-Iduronic Acid and L-Idose: Key Building Blocks for the Preparation of Glycosaminoglycan Oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. Synthesis of L-iduronic acid derivatives via [3.2.1] and [2.2.2] L-iduronic lactones from bulk glucose-derived cyanohydrin hydrolysis: a reversible conformationally switched superdisarmed/rearmed lactone route to heparin disaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Leveraging the Unique Stereochemistry of Altropyranosides in Modern Drug Discovery

Preamble: The Quest for Novel Scaffolds in a Post-Genomic Era

In contemporary drug discovery, the pursuit of novel chemical entities with improved efficacy and specificity is relentless. While high-throughput screening has expanded our chemical libraries, there is a growing appreciation for "privileged scaffolds"—molecular frameworks that are predisposed to bind to multiple biological targets.[1] However, the overuse of common scaffolds can lead to challenges in achieving selectivity and overcoming drug resistance. This necessitates the exploration of less conventional molecular architectures. Carbohydrates, with their inherent chirality and dense functionalization, represent a rich, yet challenging, source of structural diversity. Among these, the rare sugar D-altrose and its pyranoside derivatives—altropyranosides—offer a unique stereochemical landscape for crafting next-generation therapeutics. This guide provides an in-depth exploration of the synthesis, application, and future potential of altropyranosides in medicinal chemistry.

Chapter 1: The Altropyranoside Anomaly: A Stereochemical Outlier

The therapeutic potential of an altropyranoside lies in its unique three-dimensional structure. D-altrose is the C-3 epimer of D-mannose. In its most stable chair conformation (⁴C₁), methyl α-D-altropyranoside presents a distinctive arrangement of hydroxyl groups: C2-OH (equatorial), C3-OH (axial), and C4-OH (equatorial). This axial hydroxyl group at the C-3 position creates a distinct topographical and electronic profile compared to more common hexoses like glucose or mannose. This structural peculiarity is the cornerstone of its application in drug discovery, as it allows for interactions with biological targets in ways that other sugars cannot, potentially leading to higher affinity and selectivity.

Chapter 2: The Synthetic Hurdle: Accessing the Altropyranoside Core

A common and effective route involves an oxidation-reduction sequence at the C-3 position of a protected mannopyranoside. This two-step process epimerizes the C-3 hydroxyl group from its equatorial orientation in mannose to the axial position characteristic of altrose.

Experimental Workflow: From Mannopyranoside to Altropyranoside

The following diagram illustrates a generalized synthetic workflow for accessing an altropyranoside scaffold from a readily available mannopyranoside precursor.

Caption: Generalized workflow for the synthesis of an altropyranoside precursor.

Protocol 1: Synthesis of Methyl 4,6-O-benzylidene-α-D-altropyranoside

This protocol describes a representative procedure for the epimerization of a protected mannopyranoside to the corresponding altropyranoside via an oxidation-reduction sequence.[2]

Materials:

-

Methyl 4,6-O-benzylidene-α-D-mannopyranoside

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (DCM, anhydrous)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH, anhydrous)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Oxidation:

-

Dissolve Methyl 4,6-O-benzylidene-α-D-mannopyranoside (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., Argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add Dess-Martin Periodinane (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated NaHCO₃ solution and saturated Na₂S₂O₃ solution. Stir vigorously for 30 minutes until the layers are clear.

-

Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude ketone intermediate.

-

-

Reduction:

-

Dissolve the crude ketone from the previous step in anhydrous MeOH and cool to 0 °C.

-

Slowly add NaBH₄ (2.0 eq) in small portions. Causality Note: The stereochemical outcome of the reduction is crucial. The hydride reagent will preferentially attack from the equatorial face to avoid steric hindrance, resulting in the formation of the desired axial hydroxyl group of the altroside.

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour. Monitor by TLC.

-

Carefully quench the reaction by the slow addition of acetic acid until gas evolution ceases.

-

Concentrate the mixture under reduced pressure.

-

Partition the residue between EtOAc and water. Separate the layers and extract the aqueous phase with EtOAc.

-

Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over MgSO₄, and concentrate.

-

Purify the crude product by silica gel flash chromatography (e.g., using a gradient of Hexanes/EtOAc) to afford the pure Methyl 4,6-O-benzylidene-α-D-altropyranoside.

-

Chapter 3: Altropyranosides in Action: Therapeutic Frontiers

The unique structure of altropyranosides makes them promising candidates for several therapeutic applications, most notably as enzyme inhibitors.

Glycosidase Inhibition: A Prime Target

Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates.[3] They are fundamentally important in various physiological and pathological processes, including intestinal digestion, lysosomal metabolism, and the post-translational processing of glycoproteins. For instance, viral envelope glycoproteins often require processing by host-cell glycosidases (e.g., glucosidase II) to fold correctly, making these enzymes an attractive target for antiviral therapies.[3][4]

Altropyranosides, as sugar analogues, can act as competitive inhibitors by mimicking the natural substrate and binding to the enzyme's active site.[5][6] Their distinct stereochemistry can lead to tighter or more specific binding than inhibitors based on more common sugars. This is particularly relevant for developing drugs for type 2 diabetes (inhibiting α-glucosidase to slow glucose absorption) and certain viral infections.[7][8]

Caption: Mechanism of α-glucosidase inhibition by an altropyranoside analogue.

Protocol 2: In Vitro α-Glucosidase Inhibition Assay

This protocol provides a method for assessing the inhibitory activity of altropyranoside derivatives against yeast α-glucosidase using a chromogenic substrate.

Materials:

-

Yeast α-glucosidase (from Saccharomyces cerevisiae)

-

Phosphate buffer (e.g., 100 mM, pH 6.8)

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

-

Test compounds (altropyranoside derivatives) dissolved in DMSO

-

Acarbose (positive control)

-

Sodium carbonate (Na₂CO₃, 0.2 M) to stop the reaction

-

96-well microplate

-

Microplate reader (405 nm)

Procedure:

-

Preparation:

-

Prepare a stock solution of α-glucosidase in phosphate buffer.

-

Prepare a stock solution of pNPG in phosphate buffer.

-

Prepare serial dilutions of the test compounds and acarbose in DMSO, then dilute further in phosphate buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is low (<1%) to avoid enzyme inhibition.

-

-

Assay:

-

In a 96-well plate, add 50 µL of phosphate buffer to the blank wells.

-

Add 50 µL of each test compound dilution or control to the respective wells.

-

Add 50 µL of the α-glucosidase solution to all wells except the blank.

-

Pre-incubate the plate at 37 °C for 10 minutes.

-

Initiate the reaction by adding 50 µL of the pNPG substrate solution to all wells.

-

Incubate the plate at 37 °C for 30 minutes.

-

Stop the reaction by adding 100 µL of 0.2 M Na₂CO₃ solution to each well.

-

-

Measurement and Analysis:

-

Measure the absorbance of each well at 405 nm. The yellow color is due to the formation of p-nitrophenol.

-

Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] * 100

-

Plot the % inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) using non-linear regression analysis.

-

Data Presentation:

| Compound | Target Enzyme | IC₅₀ (µM) |

| Acarbose (Control) | Yeast α-glucosidase | ~250 |

| Altropyranoside X | Yeast α-glucosidase | Experimental Value |

| Altropyranoside Y | Yeast α-glucosidase | Experimental Value |

Antimicrobial and Antiviral Potential

The surface of many bacteria, fungi, and viruses is decorated with carbohydrates that are essential for virulence, adhesion, and recognition. Molecules that can interfere with these carbohydrate-mediated processes are valuable targets for antimicrobial drug discovery.[9][10] While research is still emerging, derivatized altropyranosides are being explored for their potential to act as antibacterial or antifungal agents.[9] The development of such agents often involves modifying the altropyranoside scaffold with lipophilic or aromatic groups to enhance membrane interaction or binding to specific microbial targets.[9][11]

The antiviral strategy often links back to glycosidase inhibition. By inhibiting host enzymes responsible for processing viral glycoproteins, altropyranoside-based drugs could prevent proper viral assembly and maturation, rendering the viruses non-infectious.[12][13]

Protocol 3: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

-

Bacterial strain (e.g., Staphylococcus aureus)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Test compounds (altropyranoside derivatives)

-

Standard antibiotic (e.g., Ampicillin) as a positive control

-

Sterile 96-well microplates

-

Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL

Procedure:

-

Add 100 µL of sterile broth to each well of a 96-well plate.

-

Add 100 µL of the test compound stock solution to the first well of a row and perform a 2-fold serial dilution across the row.

-

Repeat for each test compound and the positive control. Leave one row as a growth control (no compound).

-

Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL.

-

Cover the plate and incubate at 37 °C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Chapter 4: Designing the Next Generation: A Medicinal Chemist's Perspective